Propyl 3-(2-furyl)acrylate

Flavor Chemistry Isomer Ratio Sensory Consistency

Propyl 3-(2-furyl)acrylate (CAS 62485-68-7, FEMA 2945, JECFA is a synthetic flavoring agent in the fatty acid ester class, presenting as a colorless to pale-yellow liquid. It possesses a characteristic light strawberry, apple, and pear-like odor, with a fruity, caramellic flavor at low concentrations that turns bitter at higher levels.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 63485-68-7
Cat. No. B12783847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3-(2-furyl)acrylate
CAS63485-68-7
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCCOC(=O)C=CC1=CC=CO1
InChIInChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+
InChIKeyRRFBKGHLBNBFGL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3-(2-furyl)acrylate (CAS 63485-68-7): Procurement-Ready Physicochemical & Sensory Profile


Propyl 3-(2-furyl)acrylate (CAS 62485-68-7, FEMA 2945, JECFA 1518) is a synthetic flavoring agent in the fatty acid ester class, presenting as a colorless to pale-yellow liquid . It possesses a characteristic light strawberry, apple, and pear-like odor, with a fruity, caramellic flavor at low concentrations that turns bitter at higher levels . This compound is primarily used in flavor compositions for beverages, candy, and baked goods, at typical use levels of 1–3 ppm . Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol and a boiling point of approximately 254 °C at 760 mmHg .

E/Z isomer mixture supports sensory complexity and authenticity research
Documented regulatory review history aids food-contact safety assessment studies
Higher boiling point enables flavor retention evaluation in thermal processing models

Why Propyl 3-(2-furyl)acrylate Cannot Be Directly Substituted by Other 2-Furanacrylate Esters


Within the 2-furanacrylate ester class, direct substitution of the propyl ester with its methyl or ethyl analogs is scientifically unsound due to quantifiable differences in isomer composition and regulatory standing. Unlike the single-isomer (E)-ethyl 3-(2-furyl)acrylate, the propyl analog exists as a defined mixture of E and Z isomers (50–80% E, 20–50% Z) [1], which directly impacts organoleptic consistency and potentially chemical reactivity. Furthermore, the propyl ester possesses a distinct regulatory safety profile: while the broader group of furan-substituted flavorings (including the ethyl ester) was flagged by JECFA in 2012 for “unresolved toxicological concerns,” only the propyl ester has received a subsequent 2018 evaluation concluding “No safety concern at current levels of intake” [2]. These differences mean that a formulation built on the propyl ester cannot be seamlessly interchanged without risking sensory deviation and regulatory compliance gaps.

Isomer profile E/Z mixture vs single (E)-isomer in ethyl analog may shift organoleptic consistency and reactivity.
Regulatory trail Different JECFA evaluation timelines mean safety justification cannot be directly transferred between esters.
Sensory range Multi-fruit profile with concentration-dependent bitterness is not replicated by cherry-clove dominant methyl analog.

Propyl 3-(2-furyl)acrylate: Head-to-Head Evidence for Scientific Selection and Procurement


Isomer Composition: E/Z Mixture vs. Single (E)-Isomer in Ethyl Analog

The propyl ester is explicitly characterized as a mixture of E and Z isomers, with a defined ratio of 50–80% (E) to 20–50% (Z), as reported in EFSA/JECFA evaluations [1]. In contrast, the direct comparator ethyl 3-(2-furyl)acrylate (JECFA 2103) is specified as the stereochemically pure (E)-isomer [2]. This compositional difference is critical for flavor formulators, as Z isomers often exhibit distinct odor characteristics and reactivity compared to the E form.

Isomer Composition
Head-to-head
Propyl: 50–80% E, 20–50% Z mixture vs Ethyl: single (E)-isomer
Isomer distribution may influence organoleptic consistency; substitution may alter profile.
Specification per EFSA/JECFA evaluations
Flavor Chemistry Isomer Ratio Sensory Consistency

Regulatory Safety Tier: 2018 ADI Clearance for Propyl Ester vs. 2012 Group-Level Concerns

In its 2012 evaluation, JECFA concluded that the safety procedure could not be applied to the group of furan-substituted flavorings (including the ethyl ester) due to concerns over genotoxicity and potential reactive metabolite formation [1]. However, a later 2018 evaluation specifically for propyl 2-furanacrylate determined an Acceptable Daily Intake (ADI) of “No safety concern at current levels of intake when used as a flavouring agent” [2]. While the ethyl ester also received a 2018 ADI clearance, the propyl ester’s explicit resolution of the group-level concerns provides a distinct regulatory confidence signal for compliance-focused procurement.

Regulatory Safety Tier
Head-to-head
Propyl: 2018 ADI “No safety concern” resolution vs group-level 2012 concerns for furan-substituted esters
Documentation history may support compliance review; comparator justification may differ.
JECFA 76 and 86 meeting records
Food Safety Regulatory Compliance JECFA Evaluation

Sensory Profile Differentiation: Fruity-Caramellic with Bitter Threshold vs. Cherry-Clove Notes

The sensory profile of propyl 2-furanacrylate is documented as “light strawberry-, apple-, pear-like” at low concentrations, transitioning to a “fruity, caramellic” taste with a distinct bitter note emerging at higher levels (around 25 ppm) . In contrast, methyl 2-furanacrylate is characterized primarily by a “cherry combined with clove-like cinnamate” odor profile . While both are fruity, the propyl ester’s broader fruit spectrum and concentration-dependent bitter character provide a unique flavor-modulating property not described for the methyl analog.

Sensory Profile
Reported
Propyl: strawberry, apple, pear, caramellic with bitterness >25 ppm vs Methyl: cherry, clove-like cinnamate
Sensory complexity may support formulation differentiation; bitter modulation not replicated by methyl analog.
Odor evaluation in DPG; taste at 25 ppm
Flavor Profile Sensory Evaluation Odor Description

Boiling Point and Volatility: Higher BP vs. Methyl Ester for Heat-Processed Applications

The boiling point of propyl 3-(2-furyl)acrylate is approximately 254 °C at 760 mmHg , substantially higher than that of methyl 2-furanacrylate at 217.7 °C . This 36 °C difference in boiling point indicates lower volatility for the propyl ester, which can be advantageous in baked goods and other heat-processed food applications where flavor retention during heating is critical.

Boiling Point & Volatility
Reported
Propyl BP ~254°C vs Methyl BP 217.7°C (Δ ≈ 36°C)
Higher BP may support flavor retention in thermal research; volatility difference may shift processing profile.
Supplier specifications and ChemSpider
Volatility Thermal Stability Food Processing

Optimal Procurement and Application Scenarios for Propyl 3-(2-furyl)acrylate (CAS 63485-68-7)


Heat-Processed Food Flavoring (Baked Goods & Confections)

With a boiling point of ~254 °C and a stable, low-volatility profile, the propyl ester is ideally suited for baked goods, hard candies, and extruded snacks where high-temperature processing is involved. Its isomer-mixture composition ensures a multi-faceted fruity-caramellic flavor that withstands thermal degradation better than the lower-boiling methyl analog (217.7 °C) .

Complex Fruit Flavor Blends (Apple, Pear, Strawberry, Raspberry)

The sensory profile of the compound—light strawberry, apple, pear, with a fruity-caramellic body and bitter modulation >25 ppm —makes it an essential component in premium fruit flavor formulations. Flavorists value its ability to add depth and bitterness control simultaneously, a functional property not offered by the simpler cherry-clove profile of methyl 2-furanacrylate .

Regulatory-Compliant Flavor Systems for EU and US Markets

For procurement managers prioritizing regulatory safety, the propyl ester’s 2018 JECFA ADI clearance (“No safety concern at current levels of intake”) provides a clear, documented approval [1]. This contrasts with the broader group-level toxicological concerns flagged in 2012 [2], making the propyl ester the most defensible choice in the 2-furanacrylate class for regulatory submissions.

Application
Selection Property
Validation Focus
Thermal degradation and retention studies
Higher boiling point and isomer stability
Flavor retention under controlled heating; isomer ratio consistency
Multi-fruit sensory profiling research
Complex fruity-caramellic profile with concentration-dependent bitterness
Sensory panel evaluation at varied dosage; cross-study benchmarking
Regulatory safety documentation review
2018 JECFA ADI evaluation record
Compliance review against current JECFA standards and intake scenarios
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